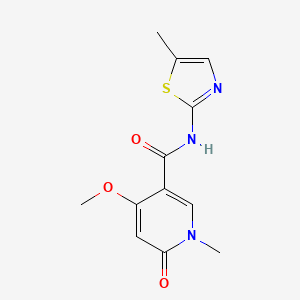

4-methoxy-1-methyl-N-(5-methylthiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Description

Properties

IUPAC Name |

4-methoxy-1-methyl-N-(5-methyl-1,3-thiazol-2-yl)-6-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O3S/c1-7-5-13-12(19-7)14-11(17)8-6-15(2)10(16)4-9(8)18-3/h4-6H,1-3H3,(H,13,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNVFAURQEZRLQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(S1)NC(=O)C2=CN(C(=O)C=C2OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Methoxy-1-methyl-N-(5-methylthiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a synthetic organic compound belonging to the dihydropyridine class. Its unique structure, characterized by a dihydropyridine ring with various functional groups, suggests potential biological activities that merit detailed investigation. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C12H13N3O3S, with a molecular weight of approximately 279.32 g/mol. The compound features several key functional groups that contribute to its biological activity:

| Feature | Description |

|---|---|

| Dihydropyridine Ring | Core structure associated with calcium channel modulation |

| Methoxy Group | Enhances lipophilicity and may influence pharmacokinetics |

| Methylthiazole Moiety | Known for its role in biological activity, particularly in pharmaceuticals targeting infectious diseases and cancer |

| Carboxamide Group | Potentially involved in enzyme inhibition and receptor interactions |

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity. The thiazole ring is particularly noted for its effectiveness against various pathogens, which could be attributed to its ability to interfere with microbial metabolic pathways . Further research is necessary to establish the specific antimicrobial spectrum and mechanisms of action.

Enzyme Inhibition

The compound has shown potential as an inhibitor of specific enzymes involved in metabolic processes. Dihydropyridine derivatives are often explored for their ability to modulate enzyme activity, particularly in relation to calcium channels . This suggests that this compound may have applications in treating conditions related to calcium dysregulation.

Anti-inflammatory and Analgesic Effects

Similar compounds within the dihydropyridine class have been investigated for their anti-inflammatory and analgesic properties. The incorporation of the thiazole moiety may enhance these effects, making it a candidate for further exploration in pain management therapies .

Understanding the mechanisms through which this compound exerts its biological effects is crucial for optimizing its pharmacological profile. Interaction studies indicate that this compound may bind to specific receptors or enzymes, influencing cellular signaling pathways. Techniques such as molecular docking and binding affinity assays are essential for elucidating these interactions .

Comparison with Similar Compounds

Structural Features

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.